molecular formula C36H30N4S B387513 4-(4-ISOPROPYLPHENYL)-2,3',5'-TRIPHENYL-2{H},3'{H}-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOLE]

4-(4-ISOPROPYLPHENYL)-2,3',5'-TRIPHENYL-2{H},3'{H}-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOLE]

Cat. No.: B387513
M. Wt: 550.7g/mol
InChI Key: HGXKQCROIRKESM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement of two rings sharing a single atom. The presence of multiple phenyl groups and a phthalazine-thiadiazole core makes it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of 2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents such as ethanol or toluene, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This could lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar compounds to 2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] include other spiro compounds and phthalazine derivatives. Some examples are:

The uniqueness of 2,3’,5’-triphenyl-4-[4-(propan-2-yl)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole] lies in its spiro structure, which imparts distinct chemical and physical properties that are not observed in its linear counterparts.

Properties

Molecular Formula

C36H30N4S

Molecular Weight

550.7g/mol

IUPAC Name

2',3,5-triphenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-2,1'-phthalazine]

InChI

InChI=1S/C36H30N4S/c1-26(2)27-22-24-28(25-23-27)34-32-20-12-13-21-33(32)36(39(37-34)30-16-8-4-9-17-30)40(31-18-10-5-11-19-31)38-35(41-36)29-14-6-3-7-15-29/h3-26H,1-2H3

InChI Key

HGXKQCROIRKESM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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